6-Methyl-5-nitronicotinic acid
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Overview
Description
6-Methyl-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O4. It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 6th position and a nitro group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitronicotinic acid typically involves the nitration of 6-methylnicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
6-Methyl-5-nitronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-6-methyl-5-nitronicotinic acid
- 2-Methyl-6-phenylnicotinic acid
- 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid
- 1,3-Diethyl-6-methyl-5-nitrouracil
- 6-Methyl-2-naphthalenesulfonic acid
Comparison: 6-Methyl-5-nitronicotinic acid is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the nitro group at the 5th position enhances its reactivity in redox reactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-methyl-5-nitropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-6(9(12)13)2-5(3-8-4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVUGWURIMZLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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